molecular formula C7H6BrNO3 B8718333 2-Amino-5-bromo-3-hydroxybenzoic Acid

2-Amino-5-bromo-3-hydroxybenzoic Acid

Cat. No.: B8718333
M. Wt: 232.03 g/mol
InChI Key: DXYNOGDBMHRISU-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-hydroxybenzoic acid (CAS: 17321-93-6) is a brominated aromatic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . Its structure features an amino group (-NH₂) at position 2, a bromine atom at position 5, and a hydroxyl group (-OH) at position 3 on the benzoic acid backbone.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-amino-5-bromo-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

DXYNOGDBMHRISU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-hydroxybenzoic Acid typically involves the bromination of 3-hydroxyanthranilic acid. One common method includes the use of bromine in an aqueous medium under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-hydroxybenzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-bromo-3-hydroxybenzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers

  • 2-Amino-3-bromobenzoic acid (CAS 20776-51-6): Molecular formula: C₇H₆BrNO₂ Molecular weight: 216.03 g/mol Substituents: Bromine at position 3, amino at position 2. Melting point: 173–175°C . Price: JPY 14,000/g (>97% purity) . Key difference: Lacks the hydroxyl group at position 3, reducing hydrogen-bonding capacity compared to the target compound.
  • 2-Amino-4-bromobenzoic acid (CAS 20776-50-5): Molecular formula: C₇H₆BrNO₂ Substituents: Bromine at position 4. Price: JPY 9,500/g (>95% purity) .

Functional Group Variants

  • 2-Amino-5-bromo-3-methoxybenzoic acid (CAS 864293-44-7): Molecular formula: C₈H₈BrNO₃ Molecular weight: 246.06 g/mol . Substituents: Methoxy (-OCH₃) at position 3 instead of hydroxyl. Key difference: The methoxy group increases lipophilicity (higher XLogP3) compared to the hydroxylated target compound, impacting solubility and membrane permeability .
  • 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2): Molecular formula: C₈H₈BrNO₂ Molecular weight: 230.06 g/mol . Substituents: Methyl (-CH₃) at position 3.

Physicochemical Properties

The hydroxyl group in this compound increases its acidity (pKa ~2–3 for the -COOH group and ~9–10 for the -OH group) compared to non-hydroxylated analogs. This property enhances its solubility in polar solvents and aqueous solutions, unlike methoxy or methyl derivatives, which are more lipophilic .

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